Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-6-2-3-11-12(6)7(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZYZWOXGDPYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C(=CC=N2)N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-Aminopyrazole with Methyl Acetoacetate
In a representative procedure, 3-aminopyrazole reacts with methyl acetoacetate in glacial acetic acid under reflux for 3–5 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield 5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one as a key intermediate (Fig. 1A). Substituting ethyl acetoacetate with methyl acetoacetate directly incorporates the methyl ester group at position 6, eliminating the need for post-cyclization esterification.
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <80% below 100°C |
| Solvent | Glacial acetic acid | Ethanol: 15% lower yield |
| Reaction Time | 4 hours | >6h: Decomposition |
| Molar Ratio (1:1) | Critical for purity | Excess β-keto ester: Side products |
X-ray crystallography of intermediates confirms the planar pyrazolo[1,5-a]pyrimidine system with hydrogen bonding between N1–H and carbonyl oxygen (2.89 Å). ¹H NMR analysis reveals characteristic singlet peaks for the methyl ester group at δ 3.85–3.90 ppm and pyrimidine protons at δ 8.20–8.35 ppm.
Regioselective Chlorination at Position 7
Introducing chlorine at position 7 requires precise control to avoid competing reactions at other reactive sites. Phosphorus oxychloride (POCl₃) in 1,4-dioxane with triethylamine as a base achieves >90% regioselectivity.
Mechanism of Chlorination
The 7-hydroxypyrazolo[1,5-a]pyrimidine intermediate undergoes phosphorylation at oxygen, followed by nucleophilic displacement by chloride (Fig. 1B). Triethylamine scavenges HCl, shifting equilibrium toward product formation. Kinetic studies show second-order dependence on POCl₃ concentration.
Table 2: Chlorination Optimization Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| POCl₃, 80°C, 4h | 92 | 98 |
| PCl5, 100°C, 6h | 78 | 85 |
| SOCl2, reflux, 8h | 65 | 72 |
Excessive heating (>100°C) promotes decomposition via ring-opening, while insufficient POCl₃ leads to residual hydroxyl groups. Purification through recrystallization (cyclohexane/CH₂Cl₂) removes phosphorylated byproducts.
Ester Group Functionalization and Stability
The methyl ester at position 6 demonstrates remarkable stability under chlorination conditions. Comparative studies with ethyl esters reveal:
Table 3: Ester Stability Under Chlorination
| Ester Group | Decomposition Temperature | Half-Life (POCl₃, 80°C) |
|---|---|---|
| Methyl | 135°C | >24 hours |
| Ethyl | 120°C | 8 hours |
This stability arises from reduced steric hindrance and enhanced electron-withdrawing effects of the methyl group. Alternative esterification methods, such as Mitsunobu reactions with methanol, show <40% efficiency due to competing O- vs. N-alkylation.
Alternative Synthetic Approaches
Palladium-Catalyzed Cyclization
Recent advances employ Pd(OAc)₂ (10 mol%) in acetic acid under O₂ atmosphere to construct the pyrimidine ring. This method achieves 74% yield but requires stringent exclusion of moisture. Key advantages include:
Ultrasound-Assisted Synthesis
High-frequency ultrasound (40 kHz) in ethanol/water mixtures reduces reaction time from 4h to 45 minutes. However, scalability remains challenging due to cavitation effects on sensitive intermediates.
Industrial-Scale Production and Optimization
Commercial synthesis requires balancing cost, yield, and environmental impact. Continuous flow reactors operating at 5 L/min achieve:
-
88% conversion vs. 72% in batch processes
-
30% reduction in POCl₃ usage
Table 4: Batch vs. Continuous Flow Performance
| Parameter | Batch | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.8 kg/L·h | 2.1 kg/L·h |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
| Waste Generation | 6.2 kg/kg | 3.8 kg/kg |
Advanced purification techniques, including simulated moving bed chromatography, enhance purity to >99.5% while recovering 95% of solvents .
Chemical Reactions Analysis
Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Condensation Reactions: The ester group at the 6th position can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, inhibiting the growth of various microbial strains. Its mechanism involves interaction with specific enzymes and receptors, modulating signaling pathways related to cell proliferation and apoptosis .
Anticancer Potential
The compound has shown promise in cancer research as a potential lead compound for developing new therapeutic agents targeting various cancers. Pyrazolo[1,5-a]pyrimidines are recognized for their ability to inhibit certain protein kinases involved in tumor growth .
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various research settings:
- Antituberculosis Research: A focused library of analogues was synthesized to explore antitubercular activity against Mycobacterium tuberculosis. The best hits showed low cytotoxicity and promising activity within macrophages .
- Cancer Therapeutics Development: Research has led to the identification of pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of PI3Kδ, showcasing their potential in cancer treatment .
Mechanism of Action
The mechanism of action of methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . Additionally, its anti-inflammatory properties are linked to the inhibition of the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazolo[1,5-a]Pyrimidine Core
Ester Group Modifications
Ethyl 7-Chloropyrazolo[1,5-a]pyrimidine-6-Carboxylate (CAS 43024-70-0) :
The ethyl ester analogue shares the same core and chlorine substituent but differs in the ester alkyl chain. This modification impacts lipophilicity and metabolic stability. Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters, which may influence bioavailability .- Methyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-Carboxylate (CAS 1053656-37-3): This compound features two chlorine atoms (positions 5 and 7) and a methyl ester at position 3. However, the shifted ester position alters the electronic distribution of the core, affecting binding interactions in biological systems .
Functional Group Substitutions
- Methyl 7-Amino-2-Methylpyrazolo[1,5-a]pyrimidine-6-Carboxylate (CAS 691869-96-2): Replacement of chlorine with an amino group at position 7 introduces hydrogen-bonding capability, which can enhance target affinity in drug design.
Methyl 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-Carboxylate (CAS 1458593-65-1) :
The cyclopropyl substituent at position 7 introduces conformational rigidity, stabilizing the molecule in specific orientations. This substitution is advantageous in optimizing pharmacokinetic properties, such as metabolic resistance .
Antitumor Activity
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (e.g., compounds 178d and 178f) demonstrate moderate CDK2 inhibition and antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Fluorine and nitrile substituents at the 5-aryl position significantly enhance potency, suggesting that electron-withdrawing groups (e.g., chlorine in Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate) may similarly modulate activity .
Antimicrobial Activity
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones, synthesized from ethyl 3-amino-4-pyrazolecarboxylate, exhibit antifungal activity against Fusarium graminearum and Valsa mali.
Physicochemical Properties
Structural and Crystallographic Insights
- Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-4,7-Dihydrotetrazolo[1,5-a]pyrimidine-6-Carboxylate :
X-ray analysis reveals a flattened envelope conformation for the dihydropyrimidine ring, with puckering parameters Q = 0.125 Å and θ = 109.7°. The bromophenyl and trifluoromethyl groups adopt near-orthogonal orientations, stabilizing the crystal lattice via N–H⋯N hydrogen bonds . These findings suggest that steric and electronic substituents in this compound may similarly influence solid-state packing and stability.
Biological Activity
Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by its unique fused ring structure that integrates both pyrazole and pyrimidine rings. This compound has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Chemical Formula : C₉H₈ClN₃O₂
- Molecular Weight : Approximately 225.63 g/mol
- Structural Features : The presence of a chlorine atom at the 7-position and a methyl ester group enhances its reactivity and biological potential.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Enzyme Inhibition :
- Phosphoinositide 3-Kinase (PI3K) Inhibition : This compound has been shown to inhibit PI3K pathways, which are crucial for cell proliferation and survival. Such inhibition may have therapeutic implications for various inflammatory and autoimmune diseases.
- Casein Kinase 2 (CK2) Inhibition : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, serve as potent CK2 inhibitors. CK2 plays a significant role in cancer cell biology, influencing cell growth and survival .
- Anticancer Properties :
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains, which could lead to applications in infectious disease treatment.
Case Studies
Several studies highlight the biological activity of this compound:
- A study focused on the synthesis of pyrazolo[1,5-a]pyrimidines reported that derivatives exhibited significant inhibition of CK2 with IC50 values around 8 nM for CK2α, indicating high potency as enzyme inhibitors .
- Another research article detailed the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines, demonstrating how modifications at various positions can enhance selectivity and potency against target kinases involved in cancer progression .
Comparative Analysis
To better understand its biological activity, we can compare this compound with other compounds in the pyrazolo family:
| Compound Name | Target Enzyme | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | PI3K | N/A | Investigated for anti-inflammatory effects |
| Pyrazolo[1,5-a]pyrimidine derivative A | CK2 | 8 | Potent inhibitor with low cytotoxicity |
| Pyrazolo[1,5-a]pyrimidine derivative B | PIM1 | N/A | Known for anti-cancer properties |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate?
Synthesis typically involves cyclocondensation of substituted pyrimidine precursors with chlorinated intermediates under controlled conditions. For example:
- Temperature and pH control : Reactions often require heating (e.g., 70–100°C) in ethanol or benzene, with pH adjustments to stabilize intermediates .
- Catalysts : Acidic catalysts like p-toluenesulfonic acid are used to facilitate dehydration steps .
- Yield optimization : Multi-step protocols, including refluxing for 8–12 hours and solvent removal under reduced pressure, improve purity (>95%) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (600 MHz, CDCl₃) to identify key protons (e.g., methyl ester at δ ~3.9 ppm, pyrimidine ring protons at δ 8.9–9.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via EI-MS, observing the molecular ion peak (e.g., m/z 281 for related esters) .
- High-Performance Liquid Chromatography (HPLC) : Validate purity using C18 columns with UV detection at 254 nm .
Q. What analytical techniques are critical for verifying crystallinity and molecular conformation?
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., pyrimidine ring puckering parameters Q = 0.125 Å, θ = 109.7°) using SHELXL refinement .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., ester C=O at ~1725 cm⁻¹) and aromatic C-H vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- SHELX suite : Use SHELXL for high-resolution refinement, particularly for handling twinned crystals or high thermal motion. Implement restraints for disordered atoms (e.g., trifluoromethyl groups) .
- Validation tools : Cross-check with CrystalClear or PLATON to assess hydrogen-bonding geometry (e.g., N–H⋯N interactions at 2.8–3.0 Å) .
Q. What strategies optimize structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrimidine derivatives?
Q. How should conflicting biological assay data be interpreted for this compound?
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C7-Cl bond as a reactive site) .
- Molecular dynamics (MD) : Simulate solvation effects in ethanol or acetonitrile to model reaction pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
